1-(Isoquinolin-1-yl)-N-(propan-2-yl)naphthalen-2-amine
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Overview
Description
1-(Isoquinolin-1-yl)-N-(propan-2-yl)naphthalen-2-amine is a complex organic compound that features both isoquinoline and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoquinolin-1-yl)-N-(propan-2-yl)naphthalen-2-amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Isoquinoline Derivative: Starting from a suitable isoquinoline precursor, functionalization can be achieved through electrophilic substitution reactions.
Naphthalene Functionalization: The naphthalene moiety can be introduced via Friedel-Crafts acylation or alkylation reactions.
Coupling Reaction: The final step involves coupling the isoquinoline and naphthalene derivatives using amination reactions under appropriate conditions, such as the use of palladium catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
1-(Isoquinolin-1-yl)-N-(propan-2-yl)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the isoquinoline or naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline or naphthoquinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of advanced materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-1-yl)-N-(propan-2-yl)naphthalen-2-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(Isoquinolin-1-yl)-N-methylnaphthalen-2-amine
- 1-(Isoquinolin-1-yl)-N-ethylnaphthalen-2-amine
- 1-(Isoquinolin-1-yl)-N-(propan-2-yl)anthracen-2-amine
Uniqueness
1-(Isoquinolin-1-yl)-N-(propan-2-yl)naphthalen-2-amine is unique due to its specific structural combination of isoquinoline and naphthalene with an isopropylamine linkage. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
663948-30-9 |
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Molecular Formula |
C22H20N2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-isoquinolin-1-yl-N-propan-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C22H20N2/c1-15(2)24-20-12-11-16-7-3-5-9-18(16)21(20)22-19-10-6-4-8-17(19)13-14-23-22/h3-15,24H,1-2H3 |
InChI Key |
JZSJXHGGECJSTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C2=CC=CC=C2C=C1)C3=NC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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